![molecular formula C18H19N3O4 B252256 N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252256.png)
N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is a selective inhibitor of the heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of various client proteins.
Mecanismo De Acción
DBeQ selectively binds to the ATP-binding site of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide, preventing the ATP-dependent conformational changes required for the stabilization and activation of client proteins. This leads to the degradation of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, resulting in the inhibition of their downstream signaling pathways.
Biochemical and physiological effects:
DBeQ has been shown to have a potent inhibitory effect on N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins in various cell lines and animal models. This leads to a wide range of biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBeQ has several advantages for lab experiments, including its high potency and selectivity, its ability to target multiple signaling pathways, and its potential for use in combination therapy. However, DBeQ also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of DBeQ, including the optimization of its pharmacokinetic properties, the identification of new N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, the development of combination therapies, and the exploration of its potential in other diseases, such as viral infections and metabolic disorders. Additionally, the use of DBeQ as a tool compound for the study of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent signaling pathways may provide valuable insights into the mechanisms of various diseases and the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of DBeQ involves a multistep process that includes the reaction of 3-acetyl-6-methylpyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting product with N-tert-butoxycarbonyl-1,2-ethylenediamine. The final step involves the deprotection of the N-terminus to yield DBeQ. The synthesis of DBeQ has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
DBeQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, DBeQ has been shown to inhibit the growth and survival of cancer cells by targeting N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, such as HER2, EGFR, and Akt. In neurodegenerative disorders, DBeQ has been shown to protect neuronal cells from protein misfolding and aggregation, which are hallmarks of diseases such as Alzheimer's and Parkinson's. In inflammatory diseases, DBeQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propiedades
Fórmula molecular |
C18H19N3O4 |
---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)ethyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O4/c1-12-2-3-14(11-21-12)18(23)20-7-6-19-17(22)13-4-5-15-16(10-13)25-9-8-24-15/h2-5,10-11H,6-9H2,1H3,(H,19,22)(H,20,23) |
Clave InChI |
XCESFPVPURELAI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.